nAChR modulator-2

CAS No.:

Cat. No.: VC16648978

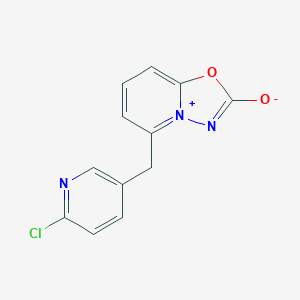

Molecular Formula: C12H8ClN3O2

Molecular Weight: 261.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8ClN3O2 |

|---|---|

| Molecular Weight | 261.66 g/mol |

| IUPAC Name | 5-[(6-chloropyridin-3-yl)methyl]-[1,3,4]oxadiazolo[3,2-a]pyridin-4-ium-2-olate |

| Standard InChI | InChI=1S/C12H8ClN3O2/c13-10-5-4-8(7-14-10)6-9-2-1-3-11-16(9)15-12(17)18-11/h1-5,7H,6H2 |

| Standard InChI Key | LRTBGGZYKCAJPA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=[N+]2C(=C1)OC(=N2)[O-])CC3=CN=C(C=C3)Cl |

Introduction

Chemical and Pharmacological Identity of nAChR Modulators

Nicotinic acetylcholine receptor modulators are classified based on their interaction with specific receptor subtypes and their allosteric modulation mechanisms. Positive allosteric modulators (PAMs) enhance agonist-induced receptor activation without directly binding to the orthosteric site. Type I PAMs, such as AVL-3288 and NS1738, primarily increase agonist sensitivity and peak current responses without altering desensitization kinetics. In contrast, Type II PAMs, including PNU-120596 and TQS, prolong channel open duration and reduce desensitization, leading to sustained receptor activity .

LY2087101, another α4β2 nAChR PAM, potentiates acetylcholine (ACh)-induced currents in both low-sensitivity (α4)3(β2)2 and high-sensitivity (α4)2(β2)3 receptor configurations. Mutational analyses reveal that residues such as α4Leu256, α4Ser258, and α4Glu308 are critical for its activity, highlighting the importance of transmembrane domain interactions . Similarly, dFBr, a Type II PAM, enhances α4β2 nAChR function by altering channel gating kinetics, increasing open-state frequency and duration .

Mechanisms of Action and Subtype Specificity

Structural Determinants of α4β2 nAChR Modulation

LY2087101’s activity depends on specific α4 subunit residues. Substitutions at α4Leu256, α4Ser258, and α4Glu308 abolish potentiation, indicating these residues form part of the modulator’s binding pocket . Computational modeling aligns with experimental data, showing LY2087101 interacts with the extracellular-transmembrane interface, distinct from the orthosteric site. This spatial separation allows simultaneous agonist and PAM binding, enabling synergistic receptor activation .

Comparative Analysis of nAChR Modulators

The pharmacological profiles of select PAMs are summarized below:

Functional Impact on Synaptic Transmission

Prostaglandin E2 (PGE2) exemplifies endogenous modulation of nAChRs, differentially affecting subtypes in chick sympathetic ganglia. PGE2 (1–10 nM) decreases the open probability of 36 pS and 54 pS nAChRs while enhancing the 23 pS subtype’s activity, altering synaptic current profiles . This shift increases the contribution of smaller, longer-duration currents, modulating synaptic efficacy. Similarly, Type II PAMs like TQS prolong miniature excitatory postsynaptic current (mEPSC) decay, mimicking PGE2’s effects .

Therapeutic Implications and Future Directions

Neuropsychiatric Conditions

α4β2 nAChR modulators like LY2087101 show promise for depression and anxiety. Their subtype specificity reduces off-target effects, but optimizing bioavailability and brain penetration remains a challenge .

Unresolved Questions and Research Gaps

-

Long-Term Effects: The consequences of prolonged Type II PAM use on receptor density and synaptic plasticity are unclear.

-

Subtype-Selective Delivery: Targeting specific nAChR populations in vivo requires advanced drug delivery systems.

-

Endogenous Modulator Interactions: How PAMs interact with endogenous regulators like PGE2 remains unexplored .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume